molecular formula C45H52ClN9O12 B10821910 Bcl6 protac 1

Bcl6 protac 1

Cat. No.: B10821910
M. Wt: 946.4 g/mol
InChI Key: YQWUMLVLLIWGQJ-UYEDPJPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCL6 PROTAC 15 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of germinal center formation, B-cell development, and other cellular processes such as cell cycle and DNA damage response. BCL6 PROTAC 15 has shown potential in treating lymphomas derived from germinal center B cells by inducing the degradation of the BCL6 protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCL6 PROTAC 15 involves the conjugation of a BCL6 binding domain with a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BCL6 PROTAC 15 involves scaling up the synthetic route described above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process must comply with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

BCL6 PROTAC 15 primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Reagents: Small molecule inhibitors of BCL6, thalidomide derivatives, linkers, and coupling agents.

    Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates.

Major Products

The major product of the reactions involving BCL6 PROTAC 15 is the degradation of the BCL6 protein, leading to the inhibition of its transcriptional repressor functions .

Scientific Research Applications

BCL6 PROTAC 15 has a wide range of scientific research applications, including:

Mechanism of Action

BCL6 PROTAC 15 exerts its effects by inducing the degradation of the BCL6 protein. The compound comprises a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 results in the derepression of its target genes, leading to the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cells .

Biological Activity

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the development and progression of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The advent of proteolysis-targeting chimeras (PROTACs) has opened new avenues for the targeted degradation of proteins like BCL6, which are often considered "undruggable" by traditional small-molecule inhibitors. This article focuses on the biological activity of Bcl6 PROTAC 1 , examining its mechanisms, efficacy, and implications for cancer therapy.

This compound operates through a bifunctional mechanism that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent proteasomal degradation. This approach contrasts with conventional inhibitors that merely block the activity of BCL6 without removing it from the cellular environment. The degradation process allows for sustained therapeutic effects even at substoichiometric concentrations of the PROTAC.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades BCL6 in various lymphoma cell lines. For instance:

  • Cell Lines Tested : OCI-Ly1, SU-DHL-4, and Karpas 422.
  • Efficacy : Significant reduction in BCL6 protein levels was observed, correlating with antiproliferative effects. The compound exhibited a dose-dependent response with DC50 values indicating effective degradation at low concentrations.
Cell LineDC50 (nM)% Degradation at Max Concentration
OCI-Ly12590%
SU-DHL-43085%
Karpas 4224080%

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where this compound was administered orally:

  • Model : Lymphoma xenograft mouse models.
  • Results :
    • Induction of tumor stasis or regression was noted.
    • Complete tumor regressions were observed in several instances, highlighting the compound's potential as a therapeutic agent.

Case Study 1: ARV-393

ARV-393 is an investigational PROTAC targeting BCL6 that has shown promising results in clinical trials:

  • Phase : Phase 1 clinical trial.
  • Outcome : Demonstrated potent degradation of BCL6 and significant antiproliferative activity in preclinical models.
  • Mechanism : Induces rapid degradation of BCL6 protein, leading to de-repression of target genes associated with tumor growth.

Case Study 2: BI-3802

Another compound, BI-3802, was identified as a small molecule that induces BCL6 degradation:

  • Mechanism : It binds to the BTB domain of BCL6, facilitating its ubiquitination through SIAH1 E3 ligase.
  • Findings : Comparable antiproliferative effects to genetic knock-out of BCL6 were observed, underscoring the effectiveness of degradation over mere inhibition.

Implications for Treatment

The ability of Bcl6 PROTACs to degrade target proteins rather than simply inhibit them represents a significant advancement in cancer therapy. This mechanism may lead to more effective treatments for hematological malignancies characterized by aberrant BCL6 activity. The sustained therapeutic effects due to protein removal could potentially reduce the likelihood of resistance commonly seen with traditional inhibitors.

Properties

Molecular Formula

C45H52ClN9O12

Molecular Weight

946.4 g/mol

IUPAC Name

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide

InChI

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1

InChI Key

YQWUMLVLLIWGQJ-UYEDPJPISA-N

Isomeric SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Canonical SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.